3,5-Dichloro-3'-pyrrolidinomethyl benzophenone

Synthetic Chemistry Chromatography Medicinal Chemistry

Procure 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone for its precise stereoelectronic profile and lipophilicity (XLogP3: 4.8). Its unique 3,5-dichloro and 3'-pyrrolidinomethyl substitution pattern ensures reproducibility in medicinal chemistry and ADME studies, unlike generic benzophenones. Ideal as a lipophilic control and building block, with distinct boiling point and low TPSA for BBB model validation.

Molecular Formula C18H17Cl2NO
Molecular Weight 334.2 g/mol
CAS No. 898770-84-8
Cat. No. B1359620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-3'-pyrrolidinomethyl benzophenone
CAS898770-84-8
Molecular FormulaC18H17Cl2NO
Molecular Weight334.2 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C18H17Cl2NO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-4-13(8-14)12-21-6-1-2-7-21/h3-5,8-11H,1-2,6-7,12H2
InChIKeyKXBJLBBZMNBYGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dichloro-3'-pyrrolidinomethyl benzophenone CAS 898770-84-8: Structural & Procurement Baseline for Research Sourcing


3,5-Dichloro-3'-pyrrolidinomethyl benzophenone (CAS 898770-84-8) is a specialized benzophenone derivative featuring dichloro substitutions at the 3 and 5 positions of the benzoyl ring and a pyrrolidinomethyl group at the 3' position of the phenyl ring. Its molecular formula is C₁₈H₁₇Cl₂NO, with a molecular weight of 334.24 g/mol . The compound is characterized by a high lipophilicity (XLogP3-AA: 4.8) and a topological polar surface area (TPSA) of 20.3 Ų, properties that influence its behavior in biological systems and synthetic applications [1].

Why 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone is Not Interchangeable with Common Benzophenone Analogs


Substituting 3,5-dichloro-3'-pyrrolidinomethyl benzophenone with simpler benzophenone derivatives such as 3,5-dichlorobenzophenone (MW 251.1) or unsubstituted 3-(pyrrolidinomethyl)benzophenone (MW 265.4) is scientifically unsound [1]. The precise 3,5-dichloro substitution pattern on the benzoyl ring, combined with the meta-positioned 3'-pyrrolidinomethyl group, defines the compound's unique stereoelectronic profile, lipophilicity (calculated XLogP3: 4.8), and reactivity profile [2]. Even among dichloro-pyrrolidinomethyl benzophenone isomers (e.g., 2,5-dichloro-2'-, 3,5-dichloro-4'-), the specific substitution pattern dictates distinct boiling points (472.2°C vs. 466.6°C for the 4'-isomer), polar surface area (20.3 Ų), and steric environment around the ketone carbonyl, all of which are critical parameters for reproducible synthetic outcomes and biological target engagement .

Quantitative Differentiation Evidence for 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone (898770-84-8)


Structural Isomerism Drives Physicochemical Divergence from 4'-Pyrrolidinomethyl Analog

The meta (3') positioning of the pyrrolidinomethyl group in the target compound results in a 5.6°C higher predicted boiling point (472.2°C at 760 mmHg) compared to the 4'-substituted analog (3,5-Dichloro-4'-pyrrolidinomethyl benzophenone, CAS 898776-87-9) which has a predicted boiling point of 466.6°C at 760 mmHg . This quantifiable difference in volatility, while modest, reflects the altered intermolecular interactions (primarily dipole-dipole and van der Waals forces) arising from the distinct molecular geometry and can be a critical factor in preparative gas chromatography or vacuum distillation purification steps .

Synthetic Chemistry Chromatography Medicinal Chemistry

Enhanced Lipophilicity (XLogP3: 4.8) Versus Non-Chlorinated and Cyano Analogs

The 3,5-dichloro substitution pattern significantly elevates the compound's lipophilicity, as evidenced by its computed XLogP3-AA value of 4.8 [1]. This is substantially higher than that of non-chlorinated analogs like 3-(pyrrolidinomethyl)benzophenone (XLogP3 ~3.3) and more polar derivatives like 3-cyano-3'-pyrrolidinomethyl benzophenone (XLogP3-AA: 3.3) [2]. This difference of 1.5 log units corresponds to an approximately 30-fold difference in partition coefficient (P), which directly impacts membrane permeability, non-specific protein binding, and distribution characteristics in cellular and in vivo assays [3].

ADME/PK Drug Design Biochemical Assays

Comparative Purity Thresholds (≥95% to ≥98%) Enable Differentiated Procurement Strategies

Vendor-supplied purity specifications for 3,5-dichloro-3'-pyrrolidinomethyl benzophenone range from a minimum of 95% (AKSci, Batch 7713DB) to a guaranteed NLT 98% (MolCore, Batch MC666654) . This contrasts with the common 95% specification for its positional isomer 2,5-dichloro-2'-pyrrolidinomethyl benzophenone . The availability of a higher purity grade (≥98%) for the target compound offers a quantifiable advantage for applications demanding minimal impurity profiles, such as high-sensitivity biological assays, advanced materials synthesis, or use as a certified reference standard.

Chemical Sourcing Quality Control Analytical Chemistry

Calculated Polar Surface Area (20.3 Ų) Defines a Unique Passive Permeability Profile

The topological polar surface area (TPSA) of 3,5-dichloro-3'-pyrrolidinomethyl benzophenone is calculated to be 20.3 Ų [1]. This is identical to the TPSA of the 2,5-dichloro-2'-pyrrolidinomethyl isomer but significantly lower than that of the 3-cyano-3'-pyrrolidinomethyl analog, which has a TPSA of approximately 44 Ų due to the additional nitrile group [2]. In the context of drug-likeness and bioavailability, a TPSA of 20.3 Ų places the compound well within the range for optimal passive intestinal absorption and blood-brain barrier penetration (TPSA < 90 Ų), and this value is a key differentiator when selecting compounds for CNS or cellular permeability studies [3].

Medicinal Chemistry Computational Chemistry Drug Metabolism

Optimal Research & Industrial Applications for 3,5-Dichloro-3'-pyrrolidinomethyl benzophenone


Lipophilic Probe and Control Compound in ADME/Tox Assays

Given its high calculated XLogP3 of 4.8 and low TPSA of 20.3 Ų [1], 3,5-dichloro-3'-pyrrolidinomethyl benzophenone serves as an ideal lipophilic control or probe in assays measuring passive membrane permeability, protein binding, and metabolic stability. Its extreme lipophilicity relative to cyano-substituted analogs (XLogP3: 3.3) allows researchers to systematically evaluate the impact of logD on ADME parameters .

Synthetic Intermediate for Functionalized Building Blocks

The compound's dichloro substitution pattern on the benzoyl ring provides two reactive handles for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. The presence of the basic pyrrolidine moiety offers an additional site for quaternization or reductive amination, making it a versatile advanced building block for the synthesis of more complex molecular architectures in medicinal chemistry programs .

Analytical Standard for Chromatographic Method Development

The availability of a high-purity grade (≥98%) and its distinct predicted boiling point of 472.2°C (which differs by 5.6°C from its 4'-isomer) make this compound suitable for use as a retention time marker or system suitability standard in HPLC and GC method development [1]. Its unique chromatographic behavior is essential for resolving mixtures of regioisomeric benzophenone derivatives in reaction monitoring and purity assessments .

Reference Compound in Blood-Brain Barrier Permeability Studies

With a TPSA of 20.3 Ų, the compound falls well below the commonly accepted threshold of 90 Ų for passive blood-brain barrier penetration [1]. This makes it a useful reference compound for calibrating or validating in vitro BBB models (e.g., PAMPA-BBB, MDCK-MDR1 assays) when evaluating the CNS permeability potential of novel chemical entities .

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